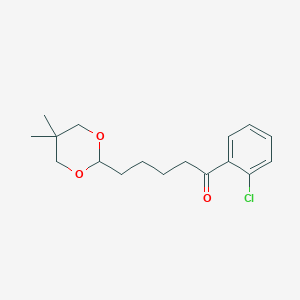
Ethyl 4-(2,5-dichlorophenyl)-4-oxobutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include the compound’s appearance, odor, and other physical characteristics.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, acidity or basicity, and redox potential.Applications De Recherche Scientifique
Synthesis and Characterization
- Ethyl 4-(2,5-dichlorophenyl)-4-oxobutyrate and its derivatives have been synthesized and characterized for various applications, demonstrating the compound's versatility in chemical synthesis. For instance, ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate, a related compound, is synthesized as an intermediate in antiobesity agents (Hao, 2007). Synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate also illustrates the compound's utility in creating complex molecular structures (D. Achutha et al., 2017).
Chemical Properties and Reactions
- Research on ethyl 4-(2,5-dichlorophenyl)-4-oxobutyrate delves into its chemical properties and reactions. For example, studies on the enantioselective hydrogenation of similar compounds like ethyl 4-chloro-3-oxobutyrate in ionic liquid systems have been conducted, highlighting the compound's relevance in stereochemical applications (E. V. Starodubtseva et al., 2004).
Applications in Bioreduction Processes
- The compound has significant applications in bioreduction processes, as evidenced by research on the design of the pH profile for asymmetric bioreduction using baker's yeast. This research demonstrates the compound's potential in enhancing reaction yield and product optical purity, important in pharmaceutical and biotechnological applications (Junghui Chen et al., 2002).
Role in Photovoltaic and Electronic Applications
- Studies have explored the role of similar compounds in photovoltaic properties and electronic applications, such as in the fabrication of organic-inorganic photodiodes. This indicates the potential use of ethyl 4-(2,5-dichlorophenyl)-4-oxobutyrate in the development of electronic devices (H. Zeyada et al., 2016).
Antimicrobial and Anticancer Potential
- Research also indicates potential antimicrobial and anticancer applications of derivatives of ethyl 4-(2,5-dichlorophenyl)-4-oxobutyrate. For example, novel pyrazole derivatives synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate have been evaluated for their antimicrobial and anticancer activity, showcasing the compound's potential in medicinal chemistry (H. Hafez et al., 2016).
Safety And Hazards
This section includes information on the compound’s toxicity, flammability, environmental impact, and precautions for safe handling and storage.
Orientations Futures
This involves discussing potential future research directions, such as new synthetic routes, potential applications, and areas where further study is needed.
Please note that the above is a general outline and the specific details would depend on the particular compound being analyzed. For “Ethyl 4-(2,5-dichlorophenyl)-4-oxobutyrate”, more specific information would require further research or experimental data. If you have access to a laboratory or research facility, you might consider conducting some of these analyses yourself under the guidance of a qualified professional. Always remember to follow safety guidelines when handling chemicals.
Propriétés
IUPAC Name |
ethyl 4-(2,5-dichlorophenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2O3/c1-2-17-12(16)6-5-11(15)9-7-8(13)3-4-10(9)14/h3-4,7H,2,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOBWFKXXRNQFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=C(C=CC(=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645750 |
Source


|
| Record name | Ethyl 4-(2,5-dichlorophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2,5-dichlorophenyl)-4-oxobutyrate | |
CAS RN |
898778-08-0 |
Source


|
| Record name | Ethyl 4-(2,5-dichlorophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1326135.png)
![2-[(3-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1326136.png)
![2-[(5-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1326138.png)
![2-[(5-Fluoro-2-methoxyphenyl)methyl]-1,3-dioxolane](/img/structure/B1326140.png)






